molecular formula C13H10F2N4S2 B12677746 Thiourea, N-(4-cyano-2-thiazolyl)-N'-(2-(2,6-difluorophenyl)ethyl)- CAS No. 149488-58-4

Thiourea, N-(4-cyano-2-thiazolyl)-N'-(2-(2,6-difluorophenyl)ethyl)-

Katalognummer: B12677746
CAS-Nummer: 149488-58-4
Molekulargewicht: 324.4 g/mol
InChI-Schlüssel: GDGAUOBZPMXAIE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Thiourea, N-(4-cyano-2-thiazolyl)-N’-(2-(2,6-difluorophenyl)ethyl)- is a complex organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound, in particular, is characterized by the presence of a cyano group, a thiazole ring, and a difluorophenyl group, which contribute to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Thiourea, N-(4-cyano-2-thiazolyl)-N’-(2-(2,6-difluorophenyl)ethyl)- typically involves the reaction of 4-cyano-2-thiazolylamine with 2-(2,6-difluorophenyl)ethyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under controlled temperature and pH conditions. The product is then purified using techniques like recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The process may also include steps for the recovery and recycling of solvents and reagents to minimize waste and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions

Thiourea, N-(4-cyano-2-thiazolyl)-N’-(2-(2,6-difluorophenyl)ethyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The thiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

Thiourea, N-(4-cyano-2-thiazolyl)-N’-(2-(2,6-difluorophenyl)ethyl)- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of Thiourea, N-(4-cyano-2-thiazolyl)-N’-(2-(2,6-difluorophenyl)ethyl)- involves its interaction with specific molecular targets. The cyano and thiazole groups can interact with enzymes or receptors, modulating their activity. The difluorophenyl group may enhance the compound’s binding affinity and specificity. These interactions can affect various biological pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Thiourea: A simpler analog without the cyano and difluorophenyl groups.

    N-Phenylthiourea: Contains a phenyl group instead of the difluorophenyl group.

    N-(2-Thiazolyl)thiourea: Lacks the cyano and difluorophenyl groups.

Uniqueness

Thiourea, N-(4-cyano-2-thiazolyl)-N’-(2-(2,6-difluorophenyl)ethyl)- is unique due to the presence of the cyano, thiazole, and difluorophenyl groups. These functional groups confer distinct chemical properties, such as increased reactivity and binding affinity, which are not observed in simpler thioureas.

Eigenschaften

CAS-Nummer

149488-58-4

Molekularformel

C13H10F2N4S2

Molekulargewicht

324.4 g/mol

IUPAC-Name

1-(4-cyano-1,3-thiazol-2-yl)-3-[2-(2,6-difluorophenyl)ethyl]thiourea

InChI

InChI=1S/C13H10F2N4S2/c14-10-2-1-3-11(15)9(10)4-5-17-12(20)19-13-18-8(6-16)7-21-13/h1-3,7H,4-5H2,(H2,17,18,19,20)

InChI-Schlüssel

GDGAUOBZPMXAIE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1)F)CCNC(=S)NC2=NC(=CS2)C#N)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.